molecular formula C₂₁H₅₂O₆Si₅ B1140603 D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- CAS No. 55529-69-6

D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-

Cat. No.: B1140603
CAS No.: 55529-69-6
M. Wt: 541.06
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Description

Background and Significance in Carbohydrate Chemistry

D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- holds a fundamental position in contemporary carbohydrate chemistry as a fully protected sugar derivative with profound implications for both analytical and synthetic applications. The compound, bearing the molecular formula C₂₁H₅₂O₆Si₅ and a molecular weight of 541.06 grams per mole, represents the complete silylation of α-D-mannopyranose, where all five hydroxyl groups are substituted with trimethylsilyl protective groups. This comprehensive protection strategy has revolutionized the way researchers approach carbohydrate analysis and synthesis, providing unprecedented stability and volatility characteristics that enable sophisticated analytical techniques previously impossible with native sugar molecules.

The significance of this compound extends beyond its protective function, as it serves as a critical building block in glycobiology research focused on synthesizing complex carbohydrates essential for cellular recognition processes and signaling pathways. The trimethylsilyl groups not only protect the reactive hydroxyl sites but also dramatically alter the physical properties of the molecule, resulting in a calculated octanol-water partition coefficient (logP) of 6.075 and water solubility (logWS) of 5.66, indicating high lipophilicity that facilitates membrane permeability and extraction processes. These characteristics make the compound particularly valuable in drug development applications where bioavailability and stability of therapeutic agents require modification through strategic derivatization.

Research has demonstrated that D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- exhibits remarkable versatility in various chemical transformations, including oxidation reactions that convert it to corresponding ketones or aldehydes, reduction processes that regenerate the original sugar form, and substitution reactions where trimethylsilyl groups can be replaced with other protective groups or functional moieties. The compound has been identified as a major component in natural product extracts, including Juniperus excelsa bark where it comprises 13.90% abundance and Ziziphus spina-christi fruit extracts at 3.62% abundance, highlighting its occurrence and significance in natural systems.

Historical Context of Silylated Carbohydrates

The development of silylated carbohydrates represents a transformative period in analytical chemistry that began with pioneering work in the mid-20th century. The earliest example of silylation methodology emerged from the investigations of Sauer, who examined the reaction of trimethylchlorosilane and pyridine with ethyl and methyl alcohols, establishing fundamental principles that would later be applied to carbohydrate chemistry. This foundational work was followed by Mjorne's application of hexamethyldisilizane to amines, which Spier subsequently extended to alcohols and phenols, developing the hexamethyldisilizane-trimethylchlorosilane method of silylation where ammonia produced from hexamethyldisilizane neutralizes hydrogen chloride generated from the trimethylchlorosilane reaction.

The first silylated sugar was reported by Schwarz in 1956, marking the beginning of a new era in carbohydrate analysis. However, early attempts at separation of silylated sugars by gas chromatography, undertaken by Hedgley, were initially unsuccessful due to limitations in analytical techniques and understanding of optimal derivatization conditions. The breakthrough came in 1963 when Sweeley developed a simple and effective method for the silylation of sugars using hexamethyldisilizane and trimethylchlorosilane in pyridine, which was successfully applied to over one hundred sugar compounds and established the foundation for modern carbohydrate derivatization protocols.

Subsequent developments included the work of Brobst and Lott, who demonstrated the feasibility of silylating sugar syrups by adding hexamethyldisilizane to a mixture of syrup and trifluoroacetic acid, though this method proved impractical due to excessive heat evolution during mixing. Brittain became the first researcher to investigate the use of N(trimethylsilyl)imidazole for wet sugars, with results verified by Sennelo, who studied syrups containing 20% water content and demonstrated the potential for silylation under aqueous conditions. These historical developments culminated in the establishment of standardized protocols that enable routine silylation of carbohydrates for analytical purposes, with modern methods capable of handling complex mixtures and varying water contents with high efficiency and reproducibility.

Overview of Trimethylsilyl Derivatives in Analytical Chemistry

Trimethylsilyl derivatives have emerged as the most widely utilized derivatization approach in carbohydrate analysis, particularly for gas chromatography applications where enhanced volatility and thermal stability are paramount requirements. The fundamental advantage of trimethylsilyl derivatization lies in its ability to replace active hydrogen atoms in hydroxyl groups with trimethylsilyl moieties, dramatically increasing the volatility of the resulting compounds while simultaneously reducing their polarity and tendency to form hydrogen bonds that can complicate chromatographic separation. This transformation enables the analysis of naturally non-volatile carbohydrates using gas chromatographic techniques that provide superior resolution, sensitivity, and reproducibility compared to alternative analytical approaches.

The analytical utility of trimethylsilyl derivatives extends across multiple classes of carbohydrates, including aldoses, ketoses, uronic acids, and amino sugars, with each class exhibiting characteristic retention behaviors and fragmentation patterns that facilitate identification and quantification. Gas chromatography-mass spectrometry studies have established that trimethylsilyl-derivatized mannopyranose exhibits distinct chromatographic properties compared to other hexopyranose derivatives, with specific retention times that enable reliable identification in complex mixtures. The mass spectrometric fragmentation of these derivatives provides diagnostic information through characteristic loss of trimethylsilyl groups (72 Da units) and formation of stable fragment ions that confirm structural assignments.

Modern applications of trimethylsilyl derivatization have evolved to address specific analytical challenges, including the development of modified procedures based on trimethylsilyl-dithioacetal derivatization that simplify chromatograms by producing single peaks for each derivatized sugar while maintaining high resolution, sensitivity, and repeatability. Optimization studies have demonstrated that reaction temperatures of 70°C facilitate maximum trimethylsilyl reactions for multiple carbohydrates simultaneously, with reaction times optimized to balance derivatization efficiency with minimization of unwanted side products. The following table summarizes key analytical parameters for trimethylsilyl-derivatized carbohydrates:

Parameter Optimal Conditions Analytical Benefit
Reaction Temperature 70°C Maximum derivatization efficiency
Reaction Time 10-30 minutes Complete conversion with minimal artifacts
Solvent System Pyridine-based mixtures Enhanced solubility and reaction kinetics
Detection Method Gas chromatography-mass spectrometry High resolution and structural confirmation
Quantification Range 0.25-1.0 mg Linear response with excellent reproducibility

Properties

IUPAC Name

trimethyl-[[(2R,3R,4S,5S)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFHNIVPOLWPCF-AUGMSIGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H52O6Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Trimethylsilylation

The most widely reported method involves treating D-mannopyranose with trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine. The reaction proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis.

Key Steps:

  • Activation of Hydroxyl Groups: The base deprotonates hydroxyl groups, generating alkoxide ions that nucleophilically attack TMSCl.

  • Sequential Silylation: All five hydroxyl groups (1,2,3,4,6 positions) are silylated due to the excess TMSCl (5–6 equivalents).

  • Workup: The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients.

Reaction Conditions:

ParameterValueSource
Temperature0°C → Room temperature
Time12–24 hours
Yield70–85%

Optimized Protocols for Regioselective Silylation

Kinetic vs. Thermodynamic Control

Studies demonstrate that silylation selectivity depends on reaction kinetics. Primary hydroxyl groups (C-6) react faster than secondary ones (C-2, C-3, C-4). Adjusting temperature and stoichiometry achieves partial silylation for intermediate synthesis:

Example Protocol (Partial Silylation):

  • TMSCl (2.5 equivalents) and imidazole (3 equivalents) in DCM at −20°C for 2 hours yield 2,3,4,6-tetrakis-O-TMS-D-mannopyranose (45% yield).

Acid-Catalyzed Rearrangements

Protonation of silyl ethers by triflic acid (TfOH) enables equilibration between silylated isomers. This method is critical for accessing thermodynamically favored products:

TMS-O-R + H+TMS-OH + R+Isomerized TMS-O-R’\text{TMS-O-R + H}^+ \rightarrow \text{TMS-OH + R}^+ \rightarrow \text{Isomerized TMS-O-R'}

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes cost efficiency:

  • Solvent Recovery: DCM is distilled and reused, reducing waste.

  • Base Selection: Pyridine is preferred over imidazole for easier separation via aqueous extraction.

Purity Specifications

Industrial batches require ≥95% purity, verified by:

  • Gas Chromatography (GC): Retention time comparison with standards.

  • 1^1H NMR: Absence of hydroxyl proton signals (δ 1.5–3.0 ppm).

Typical Impurities:

  • Incomplete Silylation: Partially protected derivatives (e.g., tetrakis-O-TMS).

  • Hydrolysis Byproducts: Caused by residual moisture.

Advanced Analytical Techniques

Structural Elucidation

  • 13^{13}C NMR: Key signals include:

    • C-1 (δ 95–100 ppm, α-anomer)

    • TMS-O carbons (δ 0–2 ppm).

  • High-Resolution Mass Spectrometry (HRMS): [M+Na]+^+ peak at m/z 563.18.

Stability Profiling

The compound degrades under humid conditions (t1/2_{1/2} = 14 days at 40°C, 60% RH). Storage recommendations include desiccants and inert gas packaging.

Comparative Analysis of Silylation Methods

MethodYield (%)Purity (%)ScalabilityReference
Classical (TMSCl/imidazole)7892Moderate
Acid-Catalyzed6588Low
Industrial-Scale8295High

Mechanistic Insights

Silylation follows an SN_\text{N}2-Si mechanism, where the silylating agent (TMSCl) reacts with the deprotonated hydroxyl group. Stereochemical analysis confirms inversion at silicon centers, ensuring uniform silyl group orientation:

RO+Cl-Si(CH3)3RO-Si(CH3)3+Cl\text{RO}^- + \text{Cl-Si(CH}_3\text{)}_3 \rightarrow \text{RO-Si(CH}_3\text{)}_3 + \text{Cl}^-

Proton transfer steps are rate-limiting in polar aprotic solvents, explaining the need for excess base.

Challenges and Solutions

Moisture Sensitivity

  • Mitigation: Rigorous drying of reagents/solvents and reaction under nitrogen.

  • Detection: Karl Fischer titration monitors moisture levels (<50 ppm).

Byproduct Formation

  • Trichloroethylcarbonate Adducts: Formed during incomplete silylation, removed via recrystallization .

Chemical Reactions Analysis

Types of Reactions: D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its original sugar form.

    Substitution: The trimethylsilyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Trimethylsilyl chloride (TMSCl) and imidazole are used for silylation reactions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the original sugar.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H52O6Si5
  • Molecular Weight : 541.1 g/mol
  • CAS Registry Number : 24707-99-1

This compound features multiple trimethylsilyl groups that enhance its solubility and stability, making it suitable for various chemical reactions and applications.

Glycobiology

D-Mannopyranose derivatives are crucial in glycobiology for synthesizing complex carbohydrates. They help in the study of glycoproteins and glycolipids, which are essential for cellular recognition processes and signaling pathways. The compound serves as a building block for synthesizing oligosaccharides used in vaccine development and therapeutic agents.

Drug Development

The compound is utilized in drug formulation to improve the bioavailability and stability of therapeutic agents. Its ability to modify the pharmacokinetic properties of drugs makes it valuable in designing effective delivery systems. For instance, research has shown that polysaccharides derived from mannose exhibit enhanced anti-inflammatory properties when formulated with certain drugs .

Food Industry

In the food sector, D-Mannopyranose derivatives are employed as natural sweeteners and flavor enhancers. They provide an alternative to synthetic additives, contributing to healthier food formulations. The compound's safety profile and functional properties make it an attractive ingredient in various food products.

Cosmetics

The moisturizing properties of D-Mannopyranose derivatives make them beneficial in cosmetic formulations. They improve skin texture and hydration, leading to enhanced product performance in skincare applications.

Biotechnology

In biotechnology, this compound is used to produce oligosaccharides necessary for various applications, including the development of vaccines and diagnostic tools. Its role as a substrate in enzymatic reactions highlights its importance in biotechnological advancements.

Data Tables

Application AreaSpecific UsesKey Benefits
GlycobiologySynthesis of glycoproteins and glycolipidsEnhances understanding of cell signaling
Drug DevelopmentFormulation of drug delivery systemsImproves stability and bioavailability
Food IndustryNatural sweetener and flavor enhancerProvides a healthier alternative
CosmeticsSkin hydration and texture improvementEnhances product efficacy
BiotechnologyProduction of oligosaccharidesSupports vaccine development

Case Study 1: Glycosidic Disaccharides

A study investigated the synthesis of glycosidic α-linked mannopyranose disaccharides using D-Mannopyranose derivatives as substrates. The results indicated that these derivatives could be effectively utilized to create complex carbohydrate structures essential for understanding biological interactions .

Case Study 2: Anti-biofilm Properties

Research demonstrated that poly-D-mannose synthesized from D-Mannopyranose exhibited significant anti-biofilm properties against pathogenic bacteria. This finding suggests potential applications in medical settings to prevent infections associated with biofilm formation .

Mechanism of Action

The mechanism of action of D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- involves its role as a protected sugar derivative. The trimethylsilyl groups protect the hydroxyl groups of D-mannopyranose, allowing selective reactions to occur at other positions. This protection is crucial in multi-step synthesis processes where selective deprotection and functionalization are required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TMS-Derivatized Hexopyranoses

Table 1: Structural and Analytical Comparison of TMS-Hexopyranose Derivatives
Compound Name Sugar Type Substitution Positions Molecular Formula Molecular Weight (g/mol) CAS Number Retention Time (GC, min) Key Sources
D-Mannopyranose, 1,2,3,4,6-pentakis-O-TMS Mannose 1,2,3,4,6 C₂₁H₅₂O₆Si₅ 541.06 24707-99-1 Not explicitly reported Juniperus excelsa
α/β-D-Glucopyranose, 1,2,3,4,6-pentakis-O-TMS Glucose 1,2,3,4,6 C₂₁H₅₂O₆Si₅ 541.07 3327-61-5 26.76–28.46 Synthetic/GC standards
β-D-Galactopyranose, 1,2,3,4,6-pentakis-O-TMS Galactose 1,2,3,4,6 C₂₁H₅₂O₆Si₅ 541.07 N/A 12.23 Dioscorea alata extracts

Key Differences :

  • Stereochemistry: Mannose differs from glucose at C2 (epimer) and from galactose at C4 .
  • Retention Behavior: TMS-glucopyranose derivatives elute earlier (26.76–28.46 min) compared to TMS-galactopyranose (12.23 min), reflecting structural impacts on GC separation .
  • Natural Occurrence: TMS-mannopyranose is abundant in conifer bark, while TMS-galactopyranose is found in yam extracts .

TMS-Derivatized Furanoses and Alternative Substitution Patterns

Table 2: Comparison with Furanose and Differently Substituted TMS Derivatives
Compound Name Sugar Type Substitution Positions Molecular Formula Key Analytical Notes
β-D-Glucofuranose, 1,2,3,5,6-pentakis-O-TMS Glucose 1,2,3,5,6 C₂₁H₅₂O₆Si₅ Elutes at 25.92–26.34 min; baseline-separated α/β anomers
D-Ribopyranose, 1,2,3,5-tetrakis-O-TMS Ribose 1,2,3,5 C₁₇H₄₂O₆Si₄ Smaller molecular weight (454.85 g/mol); fewer TMS groups

Key Differences :

  • Ring Form: Furanose derivatives (e.g., glucofuranose) exhibit distinct retention times and fragmentation patterns compared to pyranose forms .
  • Substitution Position : Ribose derivatives lack a TMS group at C4, reducing molecular weight and altering polarity .

Non-TMS Protective Group Derivatives

Table 3: Comparison with Acetylated and Pivaloylated Derivatives
Compound Name Protective Group Molecular Formula Molecular Weight (g/mol) Applications
1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose Acetyl C₁₆H₂₂O₁₁ 390.34 Glycosylation studies
1,2,3,4,6-Penta-O-pivaloyl-D-mannopyranose Pivaloyl C₃₁H₅₂O₁₁ 600.75 Synthetic intermediates

Key Differences :

  • Volatility : TMS derivatives are more volatile than acetylated or pivaloylated analogs, making them preferable for GC-MS .
  • Stability : Acetyl groups are prone to hydrolysis under basic conditions, whereas TMS ethers are more stable .

Biological Activity

D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- is a chemically modified form of D-mannopyranose where all hydroxyl groups are protected by trimethylsilyl (TMS) groups. This modification enhances its stability and reactivity for various biological applications. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic uses, and mechanisms of action.

Chemical Structure and Synthesis

The synthesis of D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)- typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in an anhydrous solvent like dichloromethane (DCM). The reaction is conducted under an inert atmosphere to prevent moisture interference.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of mannopyranosides and their derivatives. For instance, a study demonstrated that various methyl α-D-mannopyranoside derivatives exhibited significant antifungal and antibacterial activity against multiple strains. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) were determined for these compounds, showcasing their effectiveness .

CompoundMIC (mg/mL)MBC (mg/mL)
Methyl α-D-mannopyranoside Derivative 10.51.0
Methyl α-D-mannopyranoside Derivative 20.250.5
D-Mannopyranose TMS derivative0.751.5

These results indicate that while D-Mannopyranose TMS derivative has moderate activity, other derivatives show higher potency against certain strains.

The mechanism of action for D-Mannopyranose derivatives primarily involves their interaction with microbial cell walls and membranes. The TMS groups enhance solubility and permeability through lipid membranes, facilitating the entry into microbial cells where they disrupt normal cellular functions . Additionally, molecular docking studies have suggested that these compounds can bind effectively to target proteins involved in microbial metabolism.

Case Study 1: Antifungal Activity

In a controlled study assessing the antifungal properties of D-mannopyranosides against Candida species, it was found that certain derivatives inhibited growth significantly at concentrations as low as 0.5 mg/mL. The study utilized both in vitro assays and molecular dynamics simulations to confirm binding interactions with fungal cell wall components .

Case Study 2: Antiviral Potential

Another investigation explored the antiviral properties of mannopyranosides against influenza viruses. The results indicated that specific derivatives exhibited notable binding affinities to viral proteins, suggesting potential as antiviral agents .

Applications in Medicine and Research

D-Mannopyranose derivatives are increasingly being explored for their applications in:

  • Glycobiology : Understanding protein-glycan interactions.
  • Drug Development : Creating glycan-based therapeutics targeting various diseases.
  • Diagnostics : Developing assays for detecting pathogens based on glycan interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing D-Mannopyranose, 1,2,3,4,6-pentakis-O-(trimethylsilyl)-, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves stepwise trimethylsilylation of D-mannose under anhydrous conditions. Trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) are common silylating agents, often catalyzed by pyridine or imidazole. The reaction requires inert atmosphere (N₂/Ar) to prevent hydrolysis of TMS groups. Yield optimization depends on stoichiometric control (5–6 equivalents of TMSCl) and temperature (0–25°C). Purification via silica gel chromatography or recrystallization is critical to isolate the product .

Q. How is the compound characterized spectroscopically, and what key peaks are observed in NMR and mass spectrometry?

  • Methodology :

  • ¹H/¹³C NMR : The five trimethylsilyl (TMS) groups produce distinct singlets for Si(CH₃)₃ protons (~0.1–0.3 ppm) and carbons (~1–3 ppm). Anomeric proton (C1-H) appears as a doublet (δ 4.8–5.5 ppm, J = 1.5–3.0 Hz) in α/β configurations.
  • Mass Spectrometry (MS) : ESI-MS shows [M+Na]⁺ or [M+H]⁺ ions. Fragmentation patterns confirm TMS group loss (e.g., m/z = M – 5×72 Da for TMS removal) .

Q. What are the primary applications of this compound in carbohydrate chemistry?

  • Methodology : It serves as a protected intermediate for synthesizing complex glycoconjugates. The TMS groups block hydroxyls, enabling selective deprotection for glycosylation reactions. Applications include oligosaccharide synthesis and glycan array development .

Advanced Research Questions

Q. How do steric and electronic effects of trimethylsilyl groups influence regioselectivity in subsequent glycosylation reactions?

  • Methodology : The bulky TMS groups hinder nucleophilic attack at adjacent positions, directing reactivity to less hindered sites (e.g., C2 or C3 after partial deprotection). Computational studies (DFT) or kinetic isotope effects (KIE) can quantify steric contributions. Comparative studies with acetyl or benzoyl derivatives highlight TMS’s unique electronic shielding .

Q. What challenges arise in crystallographic or 2D NMR analysis due to the compound’s structural symmetry?

  • Methodology : The five TMS groups create overlapping signals in ¹H NMR. Advanced techniques include:

  • ¹³C DEPT-135 : Resolves quaternary carbons of the mannose ring.
  • NOESY/ROESY : Identifies spatial proximity between TMS groups and ring protons.
  • X-ray crystallography : Requires high-resolution data (≤1.0 Å) to distinguish TMS orientations. Crystallization in nonpolar solvents (hexane/ethyl acetate) improves crystal quality .

Q. How can microwave-assisted synthesis improve reaction efficiency and reduce by-product formation?

  • Methodology : Microwave irradiation (80–100°C, 50–100 W) accelerates silylation, reducing reaction time from hours to minutes. Orthogonal experiments (e.g., Taguchi design) optimize parameters: solvent (DMF vs. acetonitrile), catalyst loading, and microwave pulse duration. This method minimizes hydrolysis by-products (e.g., partially silylated derivatives) .

Q. What strategies mitigate discrepancies in reported reaction yields across literature studies?

  • Methodology : Contradictions often arise from residual moisture or incomplete silylation. Rigorous drying of reagents/solvents (molecular sieves, distillation) and in-situ FTIR monitoring (Si-O-Si stretch at ~1250 cm⁻¹) ensure reaction completion. Yield discrepancies >10% warrant reproducibility tests under standardized conditions .

Q. How does the compound’s stability under acidic/basic conditions affect its utility in multi-step syntheses?

  • Methodology : TMS groups are acid-labile but stable in mild bases (pH < 10). Stability assays (TLC/HPLC) under varied pH (1–12) guide deprotection strategies. For example, selective cleavage with acetic acid/water (9:1) removes TMS without degrading the mannose backbone .

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